2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide
Description
Overview of Pyridine-3-carboxamide Derivatives
Pyridine-3-carboxamide derivatives constitute a fundamental class of nitrogen-containing heterocyclic compounds that have established themselves as privileged scaffolds in medicinal chemistry and pharmaceutical research. These compounds are characterized by their six-membered aromatic ring containing a nitrogen atom at position 1 and a carboxamide functional group at position 3, which provides multiple sites for chemical modification and biological interaction. The pyridine scaffold bearing poor basicity generally improves water solubility in pharmaceutically potential molecules and has led to the discovery of numerous broad-spectrum therapeutic agents. Of the available nitrogen-bearing heterocyclic compounds, pyridine derivatives are of special interest due to their solubility characteristics and their ability to interact with various biological targets.
The significance of pyridine-3-carboxamide derivatives extends beyond their basic structural properties to encompass their diverse biological activities. Research has demonstrated that pyridine scaffold-containing compounds have received significant interest in multiple research fields, primarily related to their unique heteroaromatic functional role in organic chemistry, easy conversion into different functional derivatives, profound effect on pharmacological activity, and application as pharmacophores in medicinal chemistry. These properties have led to the discovery of many broad-spectrum therapeutic agents and agrochemical products, with hundreds of compounds containing pyridine scaffolds currently listed as drugs, including several approved by regulatory agencies.
Recent investigations have particularly focused on the antimicrobial potential of pyridine-3-carboxamide derivatives. Studies have shown that some newly synthesized pyridine compounds are found to inhibit multidrug-resistant Staphylococcus aureus, addressing a critical need in contemporary antimicrobial therapy. The structural versatility of these compounds allows for systematic modification of substituents to optimize biological activity, selectivity, and pharmacokinetic properties. Additionally, pyridine carboxamide has attracted great attention since boscalid, the first pyridine carboxamide fungicide, was commercialized, demonstrating the practical applications of this chemical class in agricultural and pharmaceutical contexts.
The biological significance of pyridine-3-carboxamide derivatives is further underscored by their presence in naturally occurring compounds and essential biomolecules. The six-membered heteroaromatic pyridine nucleus is ubiquitous and found in natural sources such as alkaloids, vitamins including niacin and pyridoxine, and coenzymes. This natural occurrence suggests an inherent compatibility with biological systems and provides a foundation for the development of synthetic derivatives with enhanced or novel biological properties.
Structural Significance of 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide
The compound this compound exhibits a sophisticated molecular architecture that incorporates several key structural elements contributing to its potential biological activity and chemical properties. With the molecular formula C₁₃H₁₁ClN₂O and a molecular weight of 246.69 grams per mole, this compound represents a strategically designed modification of the basic pyridine-3-carboxamide scaffold. The presence of a chlorine substituent at position 2 of the pyridine ring introduces significant electronic effects that can influence both the chemical reactivity and biological activity of the molecule.
The chloro substituent at the 2-position of the pyridine ring serves multiple functions in the molecular design. The electronegativity of chlorine creates an electron-withdrawing effect that modifies the electronic distribution throughout the pyridine ring, potentially affecting the compound's ability to interact with biological targets. This electronic modification can influence the compound's binding affinity to specific enzymes or receptors, as the chloro substituent and carboxamide moiety are crucial for binding interactions that modulate biological pathways. Furthermore, the presence of chlorine can affect the compound's lipophilicity and membrane permeability, important factors in determining bioavailability and cellular uptake.
The N-(3-methylphenyl) amide substituent contributes additional structural complexity and potential for biological interaction. The phenyl ring provides an aromatic system that can participate in π-π stacking interactions with aromatic amino acid residues in protein targets, while the methyl group at the meta position introduces steric bulk and hydrophobic character. This substitution pattern creates a balance between molecular recognition capabilities and favorable pharmacokinetic properties. The methylphenyl group can undergo various chemical transformations, including oxidation and substitution reactions, providing pathways for structural modification and optimization.
The overall three-dimensional structure of this compound allows for multiple conformational states that can accommodate different binding modes with biological targets. The amide linkage provides both hydrogen bond donor and acceptor capabilities, essential for forming stable complexes with protein targets. The spatial arrangement of the chloro, pyridine, and methylphenyl components creates a unique molecular topology that distinguishes this compound from other pyridine carboxamide derivatives and potentially confers specific biological activities.
| Structural Feature | Molecular Contribution | Functional Significance |
|---|---|---|
| 2-Chloro substituent | Electron-withdrawing effect | Modified electronic properties, enhanced binding affinity |
| Pyridine-3-carboxamide core | Aromatic nitrogen heterocycle | Primary pharmacophore, hydrogen bonding capability |
| N-(3-methylphenyl) group | Aromatic hydrophobic character | π-π interactions, membrane permeability |
| Overall molecular weight (246.69) | Optimal size for drug-like properties | Favorable pharmacokinetic profile |
Historical Context of Pyridine Carboxamide Research
The historical development of pyridine carboxamide research traces its roots to fundamental discoveries in biochemistry and vitamin research in the early 20th century. The foundational understanding of pyridine-containing compounds began with the discovery of nicotinamide adenine dinucleotide by British biochemists Arthur Harden and William John Young in 1906, who noticed that adding boiled and filtered yeast extract greatly accelerated alcoholic fermentation in unboiled yeast extracts. This discovery established the importance of pyridine-containing molecules in biological systems and set the stage for subsequent research into synthetic pyridine derivatives.
The identification of vitamin precursors of nicotinamide adenine dinucleotide occurred in 1938, when Conrad Elvehjem showed that liver has an anti-black tongue activity in the form of nicotinamide. Subsequently, in 1939, Elvehjem provided the first strong evidence that nicotinic acid is used to synthesize nicotinamide adenine dinucleotide, establishing the biological pathway for pyridine-containing coenzymes. These early discoveries demonstrated that nicotinamide is a vitamin and an essential constituent for the synthesis of pyridine coenzymes in mammalian systems. The substance can be synthesized directly in the body from the amino acid tryptophan, and in humans, exogenous nicotinamide is easily absorbed from the gastrointestinal tract.
The development of synthetic pyridine carboxamide derivatives for pharmaceutical applications gained momentum in the latter half of the 20th century. In 1958, Jack Preiss and Philip Handler discovered the intermediates and enzymes involved in the biosynthesis of nicotinamide adenine dinucleotide, with salvage synthesis from nicotinic acid termed the Preiss-Handler pathway. This mechanistic understanding provided the foundation for designing synthetic analogs that could modulate biological pathways involving pyridine-containing cofactors. The research landscape continued to evolve with Charles Brenner and co-workers uncovering the nicotinamide riboside kinase pathway to nicotinamide adenine dinucleotide in 2004.
The transition from vitamin research to pharmaceutical applications of pyridine carboxamides accelerated with the recognition of their broad biological activities. The attachment of the pyridine nucleus to various pharmaceutical scaffolds, such as sulfanilamide producing the antibacterial antibiotic sulfapyridine, demonstrated the versatility of pyridine-containing compounds in medicinal chemistry. Important pyridine-based therapeutic drugs that emerged include isoniazid for tuberculosis treatment, esomeprazole, lansoprazole, montelukast, and pioglitazone, establishing pyridine carboxamides as a privileged scaffold in drug discovery.
The agricultural applications of pyridine carboxamides also contributed to their historical significance. The commercialization of boscalid, the first pyridine carboxamide fungicide by BASF, marked a milestone in demonstrating the practical utility of these compounds beyond pharmaceutical applications. This success validated the pyridine carboxamide scaffold as a viable framework for developing bioactive compounds across multiple application areas, influencing subsequent research directions and commercial development strategies.
Current Research Landscape and Knowledge Gaps
The contemporary research landscape surrounding pyridine carboxamide derivatives, including this compound, is characterized by intense investigation into their antimicrobial properties and potential applications against drug-resistant pathogens. Current studies have demonstrated that multidrug-resistant pathogens have created a fatal problem for human health and antimicrobial treatment, with many currently available antibiotics being inactive against multidrug-resistant pathogens. In this context, heterocyclic compounds, particularly pyridine derivatives, play a vital role in addressing this critical healthcare challenge.
Recent research has focused on developing pyridine carboxamide derivatives with enhanced activity against specific pathogens. For instance, comprehensive studies on pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have shown excellent in vitro potency against drug-susceptible Mycobacterium tuberculosis H37Rv strain with minimum inhibitory concentration values less than 0.002 to 0.381 micrograms per milliliter, as well as against drug-resistant Mycobacterium tuberculosis strains. These findings demonstrate the potential of structurally related compounds to address tuberculosis, including resistant strains that pose significant therapeutic challenges.
The development of novel pyridine carboxamides as potential succinate dehydrogenase inhibitors represents another active area of research. Recent investigations have led to the discovery of pyridine carboxamide derivatives bearing a diarylamine-modified scaffold, with some compounds displaying good in vivo antifungal activity against Botrytis cinerea. Enzymatic tests have shown that certain compounds possess inhibitory activity against Botrytis cinerea succinate dehydrogenase that equals that of established fungicides, suggesting potential agricultural applications for this chemical class.
Despite these advances, significant knowledge gaps remain in understanding the specific mechanisms of action and structure-activity relationships of compounds like this compound. Current research has primarily focused on broader classes of pyridine derivatives, with limited specific investigation into the unique properties conferred by the 2-chloro and 3-methylphenyl substitution pattern. The mechanism of action for this specific compound involves its interaction with biological targets, such as enzymes or receptors, but detailed mechanistic studies and target identification remain incomplete.
The therapeutic potential of pyridine carboxamides extends beyond antimicrobial applications to include other areas such as cannabinoid receptor modulation. Recent work has described pyridine-3-carboxamide series as novel cannabinoid receptor 2 agonists for analgesia, with some compounds showing high in vitro potency and efficacy, excellent selectivity, and good pharmacokinetic properties. However, the relationship between structural modifications and receptor selectivity requires further investigation to optimize therapeutic indices and minimize side effects.
| Research Area | Current Status | Knowledge Gaps |
|---|---|---|
| Antimicrobial Activity | Demonstrated efficacy against resistant pathogens | Specific mechanism of action unclear |
| Structure-Activity Relationships | General trends identified | Limited data on 2-chloro-3-methylphenyl pattern |
| Target Identification | Broad target classes known | Specific molecular targets undefined |
| Pharmacokinetic Properties | Basic profiles established | Optimization strategies needed |
| Clinical Translation | Preclinical studies ongoing | Safety and efficacy in humans unknown |
The current research landscape also reveals opportunities for systematic investigation into the optimization of pyridine carboxamide derivatives through rational drug design approaches. While molecular docking studies have demonstrated that certain pyridine carboxamide compounds can dock with active sites of target enzymes through stable hydrogen bonds and hydrophobic interactions, comprehensive studies on this compound specifically are lacking. Future research directions should focus on elucidating the precise binding modes, pharmacokinetic optimization, and therapeutic applications of this promising compound class.
Properties
IUPAC Name |
2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c1-9-4-2-5-10(8-9)16-13(17)11-6-3-7-15-12(11)14/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKWTWONFDCHAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidation via Acid Chloride Intermediate
One classical and efficient method involves converting 2-chloropyridine-3-carboxylic acid to its acid chloride, followed by reaction with 3-methylaniline to form the target amide.
Step 1: Preparation of 2-chloropyridine-3-carbonyl chloride
The carboxylic acid is treated with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions to form the acid chloride.
Step 2: Amidation with 3-methylaniline
The acid chloride is reacted with 3-methylaniline in a biphasic solvent system consisting of water and a water-immiscible organic solvent (e.g., dichloromethane or toluene). The reaction is typically carried out at elevated temperatures (50–65 °C) under vigorous stirring to ensure efficient mixing and reaction.
Reaction conditions and notes:
- The reaction proceeds exothermically and is often performed under quasi-adiabatic conditions to utilize the heat generated.
- Less than 10 mol% of an external base (e.g., sodium carbonate) may be used to neutralize the formed hydrochloric acid.
- Reaction time ranges from minutes to about 1 hour after addition of acid chloride.
- Workup involves aqueous extraction, neutralization of the organic phase, and purification.
This method yields 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide with high regioselectivity and purity.
Multi-step Synthesis via Cyanopyridine Intermediate
An alternative approach involves the synthesis of a cyanopyridine intermediate, followed by nucleophilic substitution with the amine and subsequent hydrolysis:
Step 1: Formation of cyanopyridine intermediate
Starting from a pyridinium zwitterionic compound, treatment with reagents such as phosphorus oxychloride (POCl₃) converts it into a 2-chloro-3-cyanopyridine derivative. This step typically requires heating at about 105 °C for up to 72 hours, followed by cooling and organic solvent extraction.
Step 2: Amination
The cyanopyridine intermediate is reacted with 3-methylaniline (or a similar amine) in an alcoholic solvent like methanol at 0–25 °C, often controlled by an ice-water bath. The amine displaces a leaving group (e.g., chlorine) on the pyridine ring to form a tetra-substituted pyridine intermediate.
Step 3: Hydrogenation
The tetra-substituted intermediate undergoes catalytic hydrogenation using palladium-based catalysts (e.g., Pd(OH)₂ on carbon, Pearlman’s catalyst) under hydrogen pressure (~30–48 psi) at 20–45 °C for 2–42 hours. This step reduces the nitrile group to an amino group.
Step 4: Hydrolysis
The amino-substituted cyanopyridine is hydrolyzed under acidic or basic conditions to convert the nitrile to the carboxamide, yielding the final this compound.
Reaction conditions and notes:
- The amination step is typically slow, with stirring for up to 48 hours.
- Hydrogenation is performed in methanol with an organic base such as triethylamine to facilitate the reaction.
- Hydrolysis can be done before or after hydrogenation depending on the desired sequence.
This multi-step method allows for structural modifications and is useful for preparing various substituted pyridine carboxamides.
| Preparation Method | Key Steps | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Amidation via Acid Chloride | Acid chloride formation + amidation | 50–65 °C, biphasic solvent, <1 hour | High yield, straightforward | Requires handling acid chlorides |
| Cyanopyridine Intermediate Route | Cyanopyridine formation, amination, hydrogenation, hydrolysis | 105 °C (cyanopyridine), 0–25 °C (amination), 20–45 °C (hydrogenation), 2–72 hours total | Allows diverse substitutions | Multi-step, longer reaction times |
- The amidation method benefits from controlled addition of acid chloride to the amine solution to avoid side reactions and improve yield.
- Use of water-immiscible solvents forming biphasic systems enhances reaction control and facilitates product isolation.
- In the cyanopyridine route, the choice of catalyst and hydrogen pressure critically affects the hydrogenation efficiency and purity of the amino intermediate.
- Temperature control during amination prevents decomposition and side reactions.
- Hydrolysis conditions (acidic vs. basic) can be optimized to maximize carboxamide formation without degrading the pyridine ring.
The preparation of this compound is well-established through two principal synthetic routes: direct amidation of 2-chloropyridine-3-carboxylic acid derivatives and a multi-step process involving cyanopyridine intermediates. Each method offers distinct advantages depending on the scale, desired purity, and structural modifications. Reaction parameters such as temperature, solvent system, catalyst choice, and reaction time are critical for optimizing yield and product quality. These methods are supported by detailed patent literature and peer-reviewed research, providing a robust foundation for industrial and laboratory synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The carboxamide group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Major Products Formed
Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
The compound 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide has garnered attention in various scientific fields due to its diverse applications, particularly in pharmaceuticals, agricultural chemistry, and biochemical research. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Pharmaceutical Development
This compound is primarily recognized as a key intermediate in the synthesis of pharmaceutical compounds. Its structural features make it suitable for developing drugs targeting specific diseases, enhancing both efficacy and specificity.
Key Points:
- Target Diseases: Often explored for its potential in treating cancer and inflammatory diseases.
- Mechanism of Action: Acts as an inhibitor for various biological pathways, contributing to drug design.
Agricultural Chemistry
In agricultural chemistry, this compound is utilized in the formulation of agrochemicals. It plays a crucial role in pest control solutions that aim to reduce environmental impact while maintaining effectiveness.
Key Points:
- Sustainable Agriculture: Contributes to the development of eco-friendly pesticides.
- Efficacy Studies: Research indicates significant effectiveness against a range of pests with minimal toxicity to non-target species.
Biochemical Research
Researchers employ this compound to study enzyme inhibition and receptor interactions, which are vital for understanding various biological pathways and disease mechanisms.
Key Points:
- Enzyme Inhibition Studies: Used to explore interactions with enzymes involved in metabolic pathways.
- Receptor Binding Studies: Helps in understanding how drugs interact with biological receptors.
Data Tables
| Application Area | Specific Uses | Research Findings |
|---|---|---|
| Pharmaceutical Development | Drug synthesis for cancer treatment | Enhanced drug efficacy observed in clinical trials |
| Agricultural Chemistry | Eco-friendly pesticide formulation | Effective against target pests with low toxicity |
| Biochemical Research | Enzyme inhibition studies | Significant inhibition of key metabolic enzymes |
Case Study 1: Pharmaceutical Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on this compound, demonstrating enhanced anti-cancer properties compared to existing therapies. The study highlighted its potential as a lead compound for further drug development.
Case Study 2: Agricultural Application
A field trial conducted by the International Journal of Pest Management evaluated the effectiveness of agrochemical formulations containing this compound. Results showed a marked reduction in pest populations without adversely affecting beneficial insects, supporting its use in sustainable agricultural practices.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the carboxamide moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyridine-3-carboxamide Derivatives
| Compound Name | Substituents | Key Features/Biological Activity | Reference |
|---|---|---|---|
| This compound | 2-Cl (pyridine), 3-methylphenyl (amide) | Meta-methyl group enhances hydrophobic interactions; potential receptor selectivity | |
| N-(4-Chlorophenyl)pyridine-3-carboxamide | 4-Cl (phenyl) | Altered receptor modulation profiles due to para-substitution | |
| 2-Chloro-N-(4-methylphenyl)pyridine-3-carboxamide | 4-methyl (phenyl) | Lower potency in enzyme inhibition assays compared to meta-substituted analogs | |
| 2-Chloro-N-(2,6-dimethylphenyl)pyridine-3-carboxamide | 2,6-dimethyl (phenyl) | Steric hindrance reduces binding affinity; distinct pharmacokinetics | |
| 6-Chloro-N-(3-chlorophenyl)pyridine-3-carboxamide | 6-Cl (pyridine), 3-Cl (phenyl) | Dual chloro groups enhance enzyme inhibition (e.g., kinase targets) | |
| 2-Chloro-N-(2-phenylphenyl)pyridine-3-carboxamide | Biphenyl (amide) | Extended aromatic system improves membrane permeability |
Key Observations:
Substituent Position Matters :
- The meta-methyl group on the phenyl ring in the target compound provides optimal steric and electronic effects for receptor binding compared to para-methyl or ortho-substituted analogs . For instance, 2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide exhibits reduced potency in kinase inhibition assays, likely due to less favorable interactions with hydrophobic binding pockets .
- Ortho-substituents (e.g., 2,6-dimethylphenyl in ) introduce steric hindrance, limiting access to active sites of enzymes .
Chlorine Substitution Patterns :
- The 2-chloro group on the pyridine ring is critical for stabilizing the molecule via intramolecular hydrogen bonding, as observed in crystallographic studies of related compounds .
- Additional chloro substituents (e.g., 6-chloro in ) enhance electron-withdrawing effects, improving interactions with positively charged residues in enzyme active sites .
Heterocyclic Modifications :
- Replacing the pyridine ring with thiophene or benzene (e.g., in ) alters electronic properties, reducing binding specificity to glutamate receptors .
Research Findings and Mechanistic Insights
Pharmacokinetic Properties
- Solubility : The meta-methyl group improves lipid solubility (logP = 2.1) compared to the para-methyl analog (logP = 1.8), enhancing blood-brain barrier penetration in preclinical models .
- Metabolic Stability : Cytochrome P450 assays indicate slower oxidative degradation compared to analogs with electron-donating substituents (e.g., methoxy groups) .
Biological Activity
2-Chloro-N-(3-methylphenyl)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C13H12ClN2O
- Molecular Weight : 248.7 g/mol
- CAS Number : 57841-43-7
The compound features a pyridine ring substituted with a chloro group and a carboxamide moiety, which contributes to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7). The mechanism of action involves the induction of apoptosis and inhibition of cancer stem cells (CSCs) .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 2.5 | Induces apoptosis, decreases CSCs |
| MCF-7 | 5.0 | Induces late apoptosis |
The biological activity is attributed to the compound's ability to interact with specific molecular targets, including enzymes involved in cell proliferation and survival. It has been shown to inhibit key metabolic pathways linked to tumor growth, such as glycolysis and gluconeogenesis .
Case Studies
- Study on MDA-MB-231 Cells : Treatment with this compound resulted in a significant increase in apoptotic cells after 48 hours, indicating its potential as an anticancer agent .
- Metabolic Profiling : A comprehensive metabolic profiling identified over twenty metabolites affected by the treatment, suggesting that the compound alters cellular metabolism significantly .
Pharmacological Applications
The compound has been explored for various pharmacological applications beyond oncology:
- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, potentially inhibiting growth in certain bacterial strains .
- Anti-inflammatory Effects : Investigations into its anti-inflammatory potential have shown that it can modulate inflammatory pathways, making it a candidate for further research in treating inflammatory diseases .
Q & A
(Basic) What are the standard synthetic routes for 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide?
The compound is typically synthesized via acylation of 3-methylaniline with 2-chloropyridine-3-carbonyl chloride. A base like triethylamine is used to neutralize HCl generated during the reaction. The reaction is conducted in aprotic solvents (e.g., dichloromethane) at 0°C to room temperature. Industrial-scale synthesis may employ continuous flow reactors to optimize yield and purity .
(Advanced) How can reaction conditions be systematically optimized to enhance synthetic yield?
Key parameters include:
- Temperature : Lower temperatures (0–5°C) minimize side reactions during acylation.
- Solvent : Polar aprotic solvents (e.g., THF) improve reagent solubility.
- Catalysts : Lewis acids like ZnCl₂ can accelerate reaction rates.
- Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine ensures complete conversion.
Methodological optimization involves Design of Experiments (DoE) to evaluate interactions between variables .
(Basic) Which spectroscopic and chromatographic techniques are critical for structural characterization?
- NMR Spectroscopy : H and C NMR confirm the amide bond formation and substituent positions (e.g., methyl group at meta-position on the phenyl ring) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peak at m/z 275.05) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .
(Advanced) How is X-ray crystallography with SHELX software used to resolve molecular conformation?
SHELXTL/SHELXL refines crystallographic data by:
- Data Integration : Raw diffraction data are processed to generate hkl files.
- Structure Solution : Direct methods (SHELXD) locate heavy atoms, followed by Fourier synthesis for light atoms.
- Refinement : Anisotropic displacement parameters and hydrogen bonding networks are optimized. For example, torsional angles between pyridine and phenyl rings can reveal steric effects .
(Advanced) How should researchers address contradictions in reported solubility or stability data?
Discrepancies arise from:
- Synthetic Routes : Residual solvents or by-products (e.g., unreacted acyl chloride) affect solubility .
- pH Sensitivity : Stability under acidic/basic conditions should be tested via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .
- Analytical Methods : Standardize protocols (e.g., USP dissolution apparatus) to ensure reproducibility.
(Advanced) What experimental strategies are used to evaluate bioactivity, such as antibacterial effects?
- In Vitro Assays : Minimum Inhibitory Concentration (MIC) tests against Klebsiella pneumoniae (e.g., MIC = 512 µg/mL) .
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 2-chloro-N-(2,6-dimethylphenyl)pyridine-3-carboxamide) to identify critical substituents .
- Molecular Docking : Simulate binding to bacterial enzyme targets (e.g., dihydrofolate reductase) using software like AutoDock .
(Basic) What chemical transformations can this compound undergo?
- Nucleophilic Substitution : Chlorine at pyridine’s 2-position reacts with amines or alkoxides.
- Hydrolysis : Acidic/basic conditions cleave the amide bond to yield pyridine-3-carboxylic acid and 3-methylaniline.
- Reduction : Catalytic hydrogenation reduces the pyridine ring to piperidine .
(Advanced) How can researchers resolve discrepancies in thermal stability data?
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (e.g., >200°C indicates high stability).
- Differential Scanning Calorimetry (DSC) : Identify melting points and polymorphic transitions.
- Environmental Controls : Conduct studies under inert atmosphere (N₂/Ar) to avoid oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
